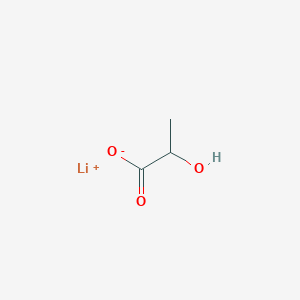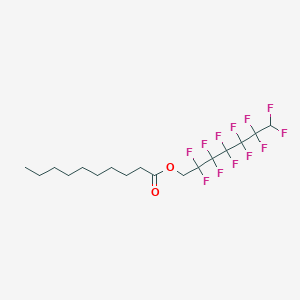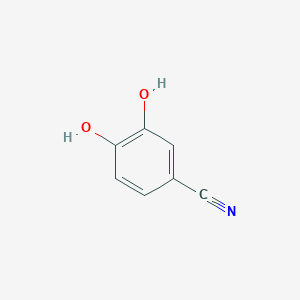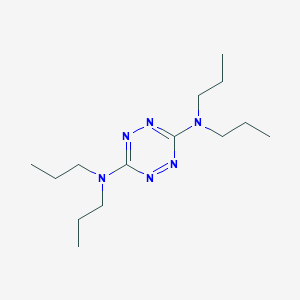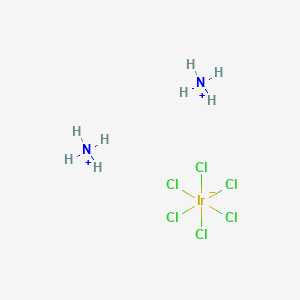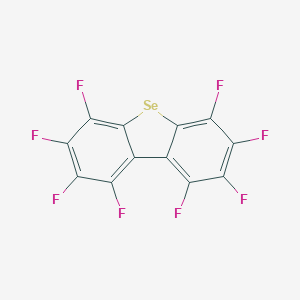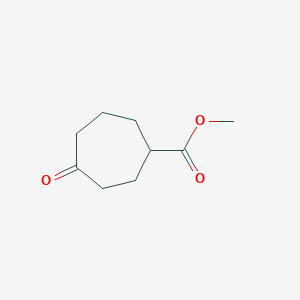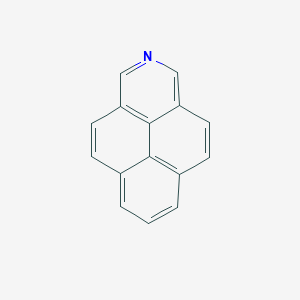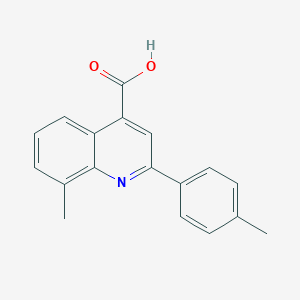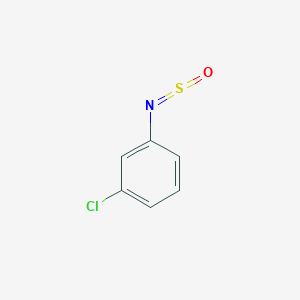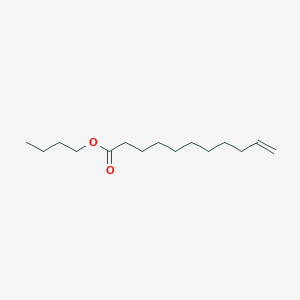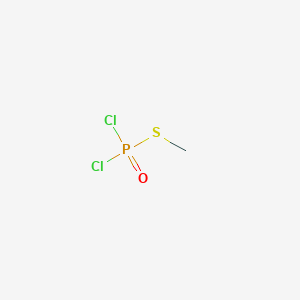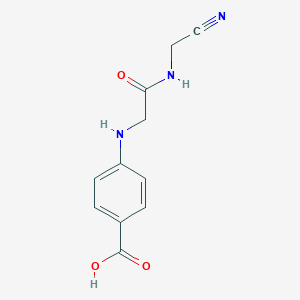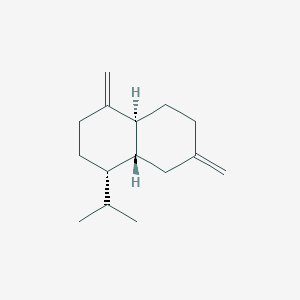
epsilon-Bulgarene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-Bulgarene is a natural compound found in the essential oil of the Bulgarian lavender plant. It has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Epsilon-Polylysine and Its Applications : Epsilon-polylysine (epsilon-PL) is a naturally occurring biomaterial known for its water solubility, biodegradability, edibility, and non-toxicity. It has a range of potential applications in fields such as food preservation, emulsifying agents, dietary supplements, biodegradable fibers, highly absorbent hydrogels, drug carriers, anticancer agent enhancers, and biochip coatings. Its uses span across food, medicine, agriculture, and electronics (Shih, Shen, & Van, 2006).
Epsilon-Near-Zero (ENZ) Photonics : Epsilon-near-zero photonics involves studying light-matter interactions in structures with near-zero permittivity. This field has shown promise for developing high-performance integrated photonic chips. ENZ photonics is expected to lead to significant advancements in integrated photonic devices and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
Epsilon Metal in Nuclear Waste Management : Epsilon metal, an alloy containing Mo, Pd, Rh, Ru, and Tc, is being developed as a waste form for immobilizing the undissolved solids and noble metals from the aqueous reprocessing of commercial used nuclear fuel. Its development focuses on increased durability and the ability to fabricate without additives, which makes it a significant advancement in nuclear waste management (Crum, Strachan, Rohatgi, & Zumhoff, 2013).
Biomedical Research and Apolipoprotein E : Apolipoprotein E (apo-E) genotyping, particularly the epsilon 4 allele, is studied for its role in susceptibility to heavy metal neurotoxicity and neurodegenerative conditions like Alzheimer's disease. This research is vital for understanding the genetic risk factors associated with such conditions (Godfrey, Wojcik, & Krone, 2003).
properties
CAS RN |
15890-31-0 |
|---|---|
Product Name |
epsilon-Bulgarene |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1 |
InChI Key |
NOLWRMQDWRAODO-RRFJBIMHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Canonical SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



